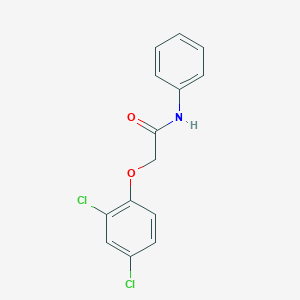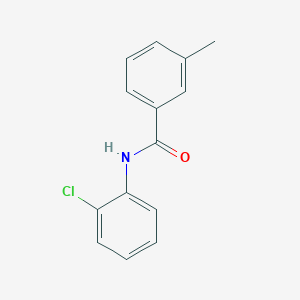![molecular formula C10H11N3OS B182770 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol CAS No. 143540-95-8](/img/structure/B182770.png)
5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
Overview
Description
5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a chemical compound with the empirical formula C11H13N3OS and a molecular weight of 235.31 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of o-tolyloxymethyl chloride with 4H-[1,2,4]triazole-3-thiol under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol: This compound has a benzyl group instead of the tolyloxymethyl group, which may result in different biological activities and applications.
5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: The presence of a chloro group in this compound may enhance its antimicrobial activity compared to this compound.
4-Methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole: This compound has a phenoxymethyl group, which may impart different chemical and biological properties.
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-4-2-3-5-8(7)14-6-9-11-10(15)13-12-9/h2-5H,6H2,1H3,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFRVJDHJLJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



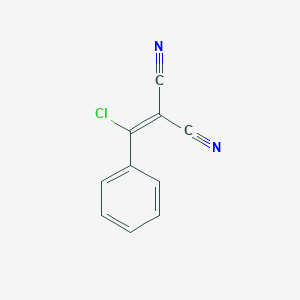

![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)


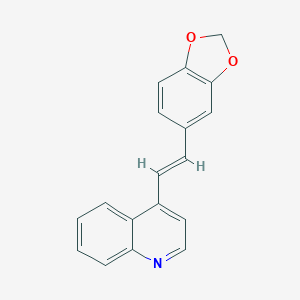
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
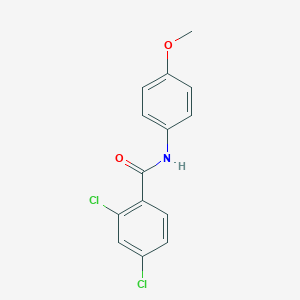
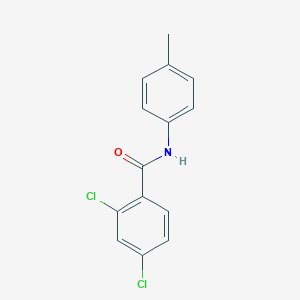
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
